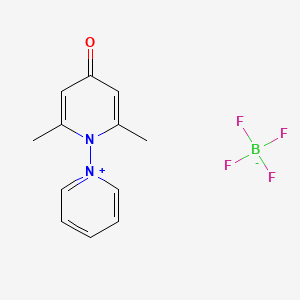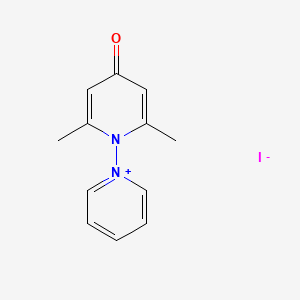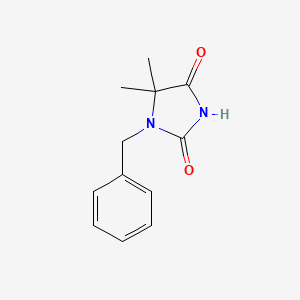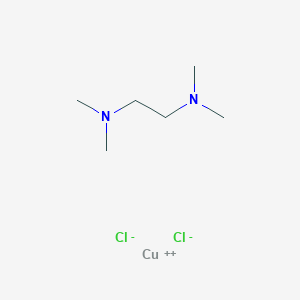
copper;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;N,N,N’,N’-tetramethylethane-1,2-diamine;dichloride is a complex formed by copper and N,N,N’,N’-tetramethylethane-1,2-diamine (TMEDA). TMEDA is widely employed as a ligand for metal ions, forming stable complexes with many metal halides, including copper . It is used with ammonium persulfate to catalyze the polymerization of acrylamide and bis-acrylamide to get polyacrylamide gels .
Synthesis Analysis
The synthesis of copper;N,N,N’,N’-tetramethylethane-1,2-diamine;dichloride involves the use of TMEDA as a ligand for copper. The copper iodide and TMEDA promoted homocoupling reaction of terminal alkynes under ambient temperature and air as an oxidant has been reported .Molecular Structure Analysis
The molecular structure of copper;N,N,N’,N’-tetramethylethane-1,2-diamine;dichloride involves the formation of stable complexes with copper. In these complexes, TMEDA serves as a bidentate ligand .Chemical Reactions Analysis
The copper iodide and TMEDA promoted homocoupling reaction of terminal alkynes under ambient temperature and air as an oxidant has been reported. The alkynes, including aromatic alkynes and aliphatic alkynes, could afford the symmetrical 1,4-disubstituted 1,3-diynes .Physical And Chemical Properties Analysis
The physical and chemical properties of copper;N,N,N’,N’-tetramethylethane-1,2-diamine;dichloride are largely determined by the properties of its constituent components, particularly TMEDA. TMEDA is a colorless liquid, although old samples often appear yellow .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
copper;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Cu/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKMZXXTPWPRSR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.[Cl-].[Cl-].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2CuN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




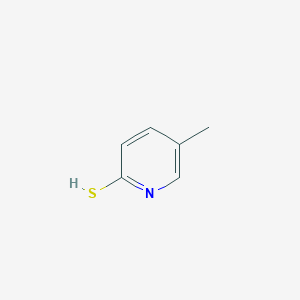
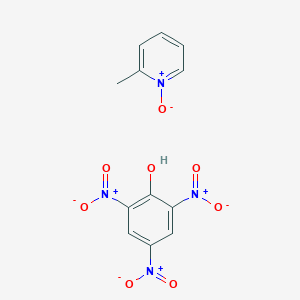
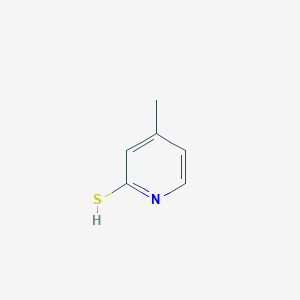


![Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B7777650.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B7777657.png)
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)-1-methylpyridin-1-ium iodide](/img/structure/B7777659.png)
